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molecular formula C10H8O4 B8432375 6-Hydroxy-benzofuran-4-carboxylic acid methyl ester

6-Hydroxy-benzofuran-4-carboxylic acid methyl ester

Cat. No. B8432375
M. Wt: 192.17 g/mol
InChI Key: UCSIWQRDIXHZOY-UHFFFAOYSA-N
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Patent
US07842713B2

Procedure details

The title compound was prepared in a similar manner as described for Intermediate 1e, from 2,6-lutidine (1.42 mL, 12.2 mmol), BBr3 (12.2 mL, 12.2 mmol, 1.0 M in CH2Cl2) and 6-methoxy-benzofuran-4-carboxylic acid methyl ester (6c) (840 mg, 4.07 mmol). Purification by flash column chromatography (10-15% EtOAc in hexanes) gave a pale yellow solid (350 mg, 45% yield). 1H NMR (400 MHz, CDCl3) δ 7.64 (d, J=2.27 Hz, 1 H) 7.61 (d, J=2.02 Hz, 1 H) 7.24 (dd, J=3.28, 2.27 Hz, 2 H) 5.66 (s, 1 H) 4.00 (s, 3 H).
Name
Intermediate 1e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.42 mL
Type
reactant
Reaction Step Two
Name
Quantity
12.2 mL
Type
reactant
Reaction Step Three
Quantity
840 mg
Type
reactant
Reaction Step Four
Name
Yield
45%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([OH:15])[CH:8]=[C:9]2[O:13][CH:12](C)[CH2:11][C:10]=12)=[O:4].N1C(C)=CC=CC=1C.B(Br)(Br)Br.COC(C1C=C(OC)C=C2OC=CC=12)=O>>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([OH:15])[CH:8]=[C:9]2[O:13][CH:12]=[CH:11][C:10]=12)=[O:4]

Inputs

Step One
Name
Intermediate 1e
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1C=C(C=C2C1CC(O2)C)O
Step Two
Name
Quantity
1.42 mL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Step Three
Name
Quantity
12.2 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Four
Name
Quantity
840 mg
Type
reactant
Smiles
COC(=O)C=1C=C(C=C2C1C=CO2)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (10-15% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=C(C=C2C1C=CO2)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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